PLAB exerts its anticancer effects primarily by targeting microtubules, crucial components of the cell's cytoskeleton that play a vital role in cell division. [] By binding to tubulin, the protein subunit of microtubules, PLAB disrupts the dynamics of microtubule assembly and disassembly, ultimately leading to cell cycle arrest at the G2/M phase. [] This disruption of the cell cycle prevents cancer cells from dividing and proliferating. []
Furthermore, PLAB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. [, ] Studies have identified both caspase-dependent and caspase-independent pathways involved in PLAB-induced apoptosis. [] The caspase-dependent pathway involves the upregulation of p53, a tumor suppressor protein, and an increase in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. [] This imbalance leads to the release of cytochrome c from mitochondria, triggering a cascade of events culminating in caspase activation and subsequent apoptosis. [] The caspase-independent pathway involves apoptosis-inducing factor (AIF), a mitochondrial flavoprotein that translocates to the nucleus and induces DNA fragmentation. []
Importantly, PLAB has demonstrated the ability to overcome multidrug resistance in cancer cells, a major obstacle in cancer treatment. [] Specifically, PLAB retains its efficacy against cancer cells overexpressing P-glycoprotein, a membrane transporter responsible for pumping drugs out of cells, thereby reducing drug efficacy. []
PLAB has shown promising results in preclinical studies, particularly in the context of cancer research. Its ability to inhibit the growth of various cancer cell lines, including glioblastoma, lung cancer, and hepatocellular carcinoma, highlights its potential as an anticancer agent. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8